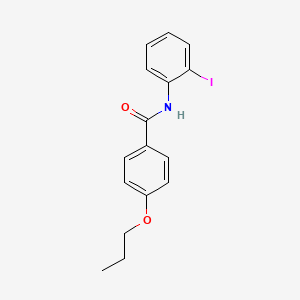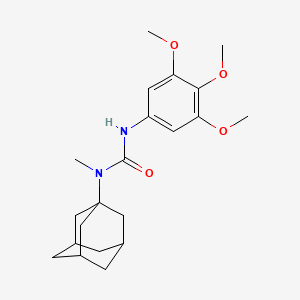![molecular formula C19H19ClN2O B5007779 N-(4-methoxyphenyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine;hydrochloride](/img/structure/B5007779.png)
N-(4-methoxyphenyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinoline, also known as benzopyridine, is a well-known nitrogenous tertiary base . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The molecular formula of quinoline is C9H7N .
Synthesis Analysis
Quinoline and its derivatives have been synthesized by chemists through various strategies . For example, one method for the synthesis of 4-hydroxy-2(1H)-quinolones was previously considered to be the reaction of anilines using malonic acid equivalents .Molecular Structure Analysis
Quinolin-2,4-dione displays different tautomeric forms between the carbonyl groups, CH2-3, and NH of the quinoline moiety . X-ray structure analyses of numerous compounds of that class have shown that the structure of 1B is the most common form .Chemical Reactions Analysis
Quinoline participates in both electrophilic and nucleophilic substitution reactions . For example, the condensation of primary aryl amine with b-diketone in acid catalysis, followed by ring closure of a Schiff base, affords quinoline .Physical and Chemical Properties Analysis
Quinoline is a pungent hygroscopic colorless oily liquid . It forms salts with acids and exhibits reactions similar to benzene and pyridine .Direcciones Futuras
Propiedades
IUPAC Name |
N-(4-methoxyphenyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O.ClH/c1-22-14-11-9-13(10-12-14)20-19-15-5-2-3-7-17(15)21-18-8-4-6-16(18)19;/h2-3,5,7,9-12H,4,6,8H2,1H3,(H,20,21);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLNDOIUTNNLCRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=C3CCCC3=NC4=CC=CC=C42.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-{1-[1-(3-acetylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide](/img/structure/B5007699.png)

![5-[[3-Ethoxy-4-[2-(4-methoxyphenoxy)ethoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B5007730.png)

![2-[(6,7-Dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyaniline](/img/structure/B5007739.png)
![(5E)-1-(4-chlorophenyl)-5-[3-methoxy-4-(prop-2-yn-1-yloxy)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B5007746.png)
![propan-2-yl 2-[5-[(2,4-dimethylphenyl)sulfonylamino]-2-hydroxyphenyl]-4,4,4-trifluoro-3-oxobutanoate](/img/structure/B5007757.png)
![(4-isopropylphenyl)[(4-methyl-2-oxido-1,3,2-dioxaphosphinan-2-yl)(4-nitrophenyl)methyl]amine](/img/structure/B5007765.png)
![N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-3,4,5-triethoxybenzamide](/img/structure/B5007771.png)
![4-bromo-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B5007774.png)
![7-{[4-(2-pyridinyl)-1-piperazinyl]methyl}-4-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B5007777.png)
![N-[(3,5-dimethoxyphenyl)methyl]-4-phenylbutan-2-amine](/img/structure/B5007798.png)


